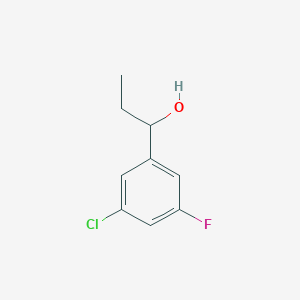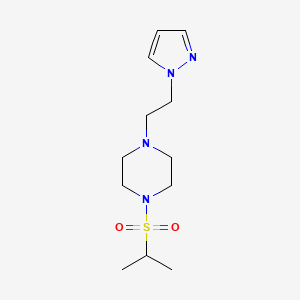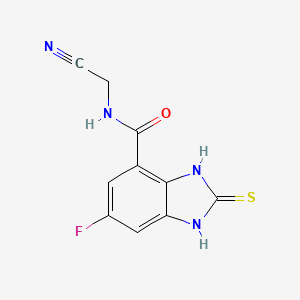
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-phenethylurea
カタログ番号:
B2877326
CAS番号:
2034204-61-8
分子量:
333.388
InChIキー:
WECLMXJJXQSCIR-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 2,5-Dioxopyrrolidin-1-yl . This parent compound is used in the synthesis of various pharmaceuticals and has a molecular weight of 305.28 . It is typically stored in an inert atmosphere and under -20°C .
Synthesis Analysis
While specific synthesis methods for “1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-phenethylurea” are not available, related compounds have been synthesized using optimized coupling reactions .Molecular Structure Analysis
The parent compound, 2,5-Dioxopyrrolidin-1-yl, has a linear formula of C12H19NO8 . The InChI code is 1S/C12H19NO8/c1-17-4-5-18-6-7-19-8-9-20-12(16)21-13-10(14)2-3-11(13)15/h2-9H2,1H3 .Physical And Chemical Properties Analysis
The parent compound, 2,5-Dioxopyrrolidin-1-yl, is a colorless to yellow liquid or semi-solid or solid or lump .科学的研究の応用
Chemical Synthesis and Structural Analysis
- Research on flexible dithioether ligands with ethyleneoxy segments has led to the synthesis of supramolecular coordination complexes with significant inhibitory activity against the growth of Phaeodactylum tricornutum, indicating potential applications in bioactive materials and antifouling coatings (An et al., 2011).
Bioactive Material Development
- The synthesis of new poly(oxyethylene) derivatives through Diels–Alder reactions suggests the potential for creating novel polymeric materials with unique properties, which could be applicable in drug delivery systems or as components of biomedical devices (Hopkins et al., 2005).
Electropolymerization and Material Science
- Electropolymerization of derivatized bis(pyrrol-2-yl) arylenes highlights the possibility of using such compounds in the development of conducting polymers, which have applications in electronic devices, sensors, and as components in organic electronic materials (Sotzing et al., 1996).
Electrochemical Applications
- The synthesis of a new monomer and its successful electropolymerization at a low oxidation potential indicate the potential for creating multichromic polymers, which could be used in electrochromic devices, offering insights into the design of materials with tunable optical properties (Carbas et al., 2014).
Biomimetic Systems
- A study on a green chromophore that mimics the photophysical and redox properties of chlorophyll a suggests potential applications in solar energy conversion and the design of biomimetic electron donor-acceptor systems for efficient energy transfer and storage (Lukas et al., 2002).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-15-6-7-16(22)20(15)11-13-24-12-10-19-17(23)18-9-8-14-4-2-1-3-5-14/h1-5H,6-13H2,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECLMXJJXQSCIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarba...
Cat. No.: B2877243
CAS No.: 1286207-43-9
3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,...
Cat. No.: B2877244
CAS No.: 1326849-24-4
3-(2-Methoxyethoxy)benzenesulfonyl chloride
Cat. No.: B2877245
CAS No.: 1602988-63-5
4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N,N-dimethyl-1,...
Cat. No.: B2877246
CAS No.: 492997-86-1

![3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2877244.png)







![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl thiocyanate](/img/structure/B2877258.png)
![N-[2-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylethyl]prop-2-enamide](/img/structure/B2877259.png)
![7-Bromo-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2877264.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2877265.png)
![3-(3-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2877266.png)
